3-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
This compound is a benzodioxine-carboxamide derivative featuring a pyrimidine ring substituted with a pyrrolidine group.
Properties
IUPAC Name |
2-methyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-17(25-14-7-3-2-6-13(14)24-12)18(23)21-15-10-16(20-11-19-15)22-8-4-5-9-22/h2-3,6-7,10-12,17H,4-5,8-9H2,1H3,(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDHBSNVULTPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=NC=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(pyrrolidin-1-yl)pyrimidine with appropriate benzodioxine derivatives under controlled conditions. The reaction conditions often include the use of trifluoroacetic acid as a catalyst and various solvents such as acetonitrile or ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like flash chromatography, and the employment of cost-effective catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzodioxine moiety, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
3-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Benzodioxine Derivatives
The benzodioxine scaffold is shared across multiple analogs:
- Target compound : Benzodioxine linked to a pyrimidine-pyrrolidine carboxamide.
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-pyrimidine-5-carboxamide (): Differs in pyrimidine substitution (4-methyl-2-phenyl vs. The phenyl group could enhance lipophilicity compared to the pyrrolidine’s basicity .
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide (): Incorporates a thienopyrimidine system with an acetamide linker. The thiophene ring increases hydrophobicity, while the ether linkage may reduce metabolic stability compared to the direct carboxamide bond in the target compound .
Heterocyclic Variations
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Replaces pyrimidine with a thiazole ring.
Functional Group Impact Analysis
Hypothetical Pharmacokinetic and Pharmacodynamic Profiles
- Thiazole-containing analogs () might show altered metabolic pathways due to sulfur’s susceptibility to oxidation .
Biological Activity
The compound 3-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a derivative of the 1,4-benzodioxane scaffold, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other therapeutic potentials.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that derivatives of the 1,4-benzodioxane core exhibit significant biological activities, including:
- Anti-inflammatory properties
- Anticancer effects
- Antioxidant activity
- Cytotoxicity against various cancer cell lines
Anti-inflammatory Activity
Studies have shown that certain 1,4-benzodioxane derivatives exhibit notable anti-inflammatory effects. For instance, compounds with specific substituents at position 6 on the benzodioxane ring have demonstrated enhanced anti-inflammatory activity. The relative position of substituents is crucial for optimizing these effects .
Case Study: Structure-Activity Relationship
A study by Vazquez et al. highlighted that a 2,3-dihydro-1,4-benzodioxin analog with an acetic acid substituent at position 6 displayed significant anti-inflammatory activity compared to its regioisomer with the substituent at position 2 . This suggests that modifications to the benzodioxane structure can lead to variations in biological efficacy.
Anticancer Activity
The anticancer potential of benzodioxane derivatives is particularly promising. The compound CCT251236, a bisamide derivative of benzodioxane, has shown growth inhibitory effects in human ovarian carcinoma xenograft models. The presence of the benzodioxane moiety was critical for maintaining this activity .
Mechanistic Insights
Research indicates that these compounds may exert their anticancer effects through modulation of key signaling pathways such as the p38α MAPK pathway, which is involved in various physiological processes including cancer progression and inflammation .
Antioxidant and Cytotoxic Properties
In addition to anti-inflammatory and anticancer activities, some benzodioxane derivatives have been reported to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
